2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine
Overview
Description
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a chemical compound with the molecular formula C11H12ClN2S It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
The compound’s molecular weight is 31166 , which is within the optimal range for oral bioavailability
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Analysis
Biochemical Properties
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cAMP-dependent protein kinase, where it acts as a competitive inhibitor. This interaction is crucial as it influences the catalytic subunit of the enzyme after the cAMP-induced dissociation of its regulatory subunit . Additionally, the compound has been observed to interact with COX and LOX enzymes, indicating its potential role in anti-inflammatory pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cAMP-dependent protein kinase activity. This compound can alter gene expression and cellular metabolism by modulating the activity of key enzymes and proteins . Furthermore, its interaction with COX and LOX enzymes suggests potential anti-inflammatory and analgesic effects at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a competitive inhibitor of cAMP-dependent protein kinase, it binds to the catalytic subunit of the enzyme, preventing its activation by cAMP . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting various cellular processes. Additionally, its interaction with COX and LOX enzymes suggests a role in inhibiting the COX/LOX pathway, which is involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant biochemical activity without adverse effects. At higher doses, toxic effects such as enzyme inhibition and cellular damage have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cAMP-dependent protein kinase and COX/LOX enzymes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential as a modulator of biochemical reactions and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its biochemical applications and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target enzymes and proteins, thereby modulating cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with an appropriate alkyl halide to introduce the ethanamine side chain .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Chlorophenyl)thiazol-4-yl)ethanamine: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-Chlorophenyl)thiazole: Lacks the ethanamine side chain.
4-(4-Chlorophenyl)-2-phenylthiazole: Contains a phenyl group instead of an ethanamine side chain
Uniqueness
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPALOZKDXABWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627588 | |
Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26858-31-1 | |
Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.